N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride, also known as Boc-DMED·HCl, is an organic compound classified under carbamates. It is a derivative of N,N'-dimethylethylenediamine, featuring a tert-butyloxycarbonyl (Boc) protecting group and existing as a hydrochloride salt. The molecular formula of this compound is C₉H₂₁ClN₂O₂, with a molar mass of approximately 188.27 g/mol . The unique structure of Boc-DMED·HCl allows it to participate in various
Currently, there is no documented information on the specific mechanism of action of Boc-DMED·HCl in biological systems.
While resources like PubChem confirm its existence and provide a Chemical Abstracts Service Registry Number (CAS RN) of 202207-84-9 [], there is no documented research specifically referencing this compound.
This doesn't necessarily exclude its use in scientific research, but it suggests it might be a relatively new compound or one used in niche applications that haven't been extensively documented yet.
Based on its chemical structure, N-BOC-DMED-HCl possesses some features that might be relevant for scientific research:
Boc-DMED·HCl can undergo several chemical transformations due to its functional groups. One notable reaction is its hydrolysis in the presence of hydrochloric acid, which can be represented as follows:
This reaction highlights the potential for Boc-DMED·HCl to release the dimethylated ethylenediamine component upon treatment with strong acids.
The synthesis of N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride typically involves the protection of the amine functionalities in N,N'-dimethylethylenediamine using tert-butyloxycarbonyl chloride. The general synthetic route can be outlined as follows:
This method allows for the selective protection of amines while facilitating further chemical modifications .
N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride has potential applications in various fields:
There is currently no extensive research available on interaction studies involving N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride. The absence of documented interactions suggests that further studies are needed to elucidate its behavior in biological systems and its potential interactions with other compounds.
N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N'-Dimethylethylenediamine | C₄H₁₄N₂ | Lacks protective groups |
N-t-Butyloxycarbonyl-N,N'-diethyl-1,2-ethylenediamine | C₁₀H₂₁N₂O₂ | Diethyl instead of dimethyl groups |
Tert-butyloxycarbonyl-protected amines | Varies | General class; varies by amine type |
The uniqueness of N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride lies in its specific combination of a Boc protecting group and dimethylated ethylenediamine structure, which may provide distinct reactivity and stability compared to similar compounds .